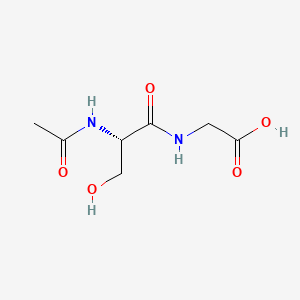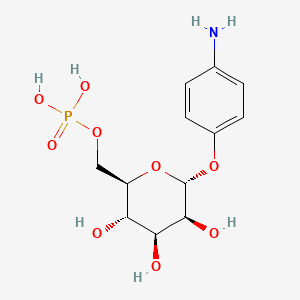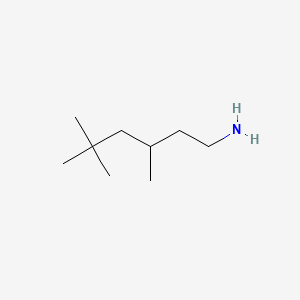
3-氨基邻苯二甲酸盐酸盐
概述
描述
3-Aminophthalic acid hydrochloride: is an organic compound with the molecular formula C8H8ClNO4 . It is a derivative of phthalic acid, where an amino group is substituted at the third position of the benzene ring. This compound is often used in various chemical reactions and has significant applications in scientific research and industrial processes .
科学研究应用
3-Aminophthalic acid hydrochloride has a wide range of applications in scientific research, including :
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and reactions.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-Aminophthalic acid hydrochloride has been identified as a new ligand of cereblon (CRBN) E3 ubiquitin ligase . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and response to cellular stress.
Mode of Action
The compound interacts with its target, cereblon, to facilitate the degradation of specific proteins. This is achieved through the formation of a phthalic acid-based O’PROTAC (Proteolysis-Targeting Chimera) . O’PROTACs are a type of molecular glue that binds to both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The interaction of 3-Aminophthalic acid hydrochloride with cereblon affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, maintaining protein homeostasis. By acting as a ligand for cereblon, 3-Aminophthalic acid hydrochloride can influence the degradation of specific proteins, impacting various cellular processes.
Result of Action
The action of 3-Aminophthalic acid hydrochloride leads to the degradation of specific proteins. For instance, it has been shown to degrade the ERG transcription factor effectively . The degradation of such proteins can have various molecular and cellular effects, depending on the functions of the targeted proteins.
安全和危害
未来方向
While specific future directions for 3-Aminophthalic acid hydrochloride are not mentioned in the search results, it’s worth noting that 3-Aminophthalic acid, a related compound, has been identified as a new ligand of cereblon (CRBN) E3 ubiquitin ligase and has been used in the development of a phthalic acid-based O’PROTAC for degradation of the ERG transcription factor . This suggests potential future directions in the field of targeted protein degradation.
生化分析
Biochemical Properties
3-Aminophthalic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of chemiluminescence. It interacts with hydrogen peroxide in the presence of a catalyst, such as iron from hemoglobin, to produce light. This reaction is utilized in forensic science to detect blood traces at crime scenes. The compound’s interaction with hydrogen peroxide and iron results in the formation of 3-aminophthalate, which emits light by chemiluminescence . Additionally, 3-Aminophthalic acid hydrochloride has been shown to be photophysically active in the presence of human serum, tumor tissue, and micelles .
Cellular Effects
3-Aminophthalic acid hydrochloride influences various cellular processes, particularly those involving oxidative reactions. It has been observed to interact with cellular components in the presence of hydrogen peroxide, leading to the production of light. This property is harnessed in biochemical assays to study cellular responses to oxidative stress. The compound’s ability to emit light upon reaction with hydrogen peroxide makes it a valuable tool for monitoring cellular processes and detecting the presence of specific biomolecules .
Molecular Mechanism
The molecular mechanism of 3-Aminophthalic acid hydrochloride involves its oxidation in the presence of hydrogen peroxide and a catalyst. The compound undergoes a series of chemical reactions that result in the formation of 3-aminophthalate, which emits light by chemiluminescence. This process requires the presence of a catalyst, such as iron from hemoglobin, to facilitate the reaction. The light emission is a result of the energy released during the oxidation process, which excites the electrons in the compound, causing them to emit photons as they return to their ground state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminophthalic acid hydrochloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound maintains its chemiluminescent properties over extended periods, making it a reliable tool for biochemical assays. Its reactivity may decrease over time if exposed to unfavorable conditions .
Dosage Effects in Animal Models
The effects of 3-Aminophthalic acid hydrochloride in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, it may cause adverse effects, including oxidative stress and cellular damage. Studies have shown that the compound’s chemiluminescent properties can be harnessed to monitor physiological processes in animal models, but care must be taken to avoid excessive dosages that could lead to toxicity .
Metabolic Pathways
3-Aminophthalic acid hydrochloride is involved in metabolic pathways related to oxidative reactions. It interacts with hydrogen peroxide and iron to produce 3-aminophthalate, which emits light by chemiluminescence. This reaction is part of the broader metabolic processes involving oxidative stress and the detoxification of reactive oxygen species. The compound’s role in these pathways makes it a valuable tool for studying cellular responses to oxidative stress and the mechanisms of chemiluminescence .
Transport and Distribution
Within cells and tissues, 3-Aminophthalic acid hydrochloride is transported and distributed based on its chemical properties. It can diffuse through cellular membranes and localize in areas with high concentrations of hydrogen peroxide and iron. The compound’s distribution is influenced by its interactions with cellular components and its ability to participate in oxidative reactions. Studies have shown that it can accumulate in specific tissues, such as tumor tissues, where it exhibits photophysical activity .
Subcellular Localization
The subcellular localization of 3-Aminophthalic acid hydrochloride is primarily determined by its interactions with cellular components involved in oxidative reactions. It tends to localize in areas with high concentrations of hydrogen peroxide and iron, such as the mitochondria and lysosomes. The compound’s ability to emit light upon reaction with hydrogen peroxide makes it a valuable tool for studying subcellular processes and detecting the presence of specific biomolecules in different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminophthalic acid hydrochloride can be synthesized from 3-nitrophthalic acid through a series of reactions. The process involves the following steps :
Dissolution: 3-nitrophthalic acid is dissolved in a suitable solvent, such as isopropyl alkene acetic ester.
Nitrogen Displacement: The solution is subjected to nitrogen displacement to remove oxygen.
Hydrogenation Reaction: Hydrogenation is carried out using a catalyst like platinum dioxide under a hydrogen atmosphere at a pressure of 0.35 MPa.
Complexation Reaction: The resulting product is treated with concentrated hydrochloric acid to form 3-aminophthalic acid hydrochloride.
Centrifugal Drying: The final product is obtained by centrifugal drying.
Industrial Production Methods: The industrial production of 3-aminophthalic acid hydrochloride follows similar steps but on a larger scale. The process is optimized for higher yield and purity, making it suitable for commercial applications .
化学反应分析
Types of Reactions: 3-Aminophthalic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrophthalic acid.
Reduction: The nitro group in 3-nitrophthalic acid can be reduced to an amino group to form 3-aminophthalic acid.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and a catalyst are commonly used.
Reduction: Hydrazine hydrate and a catalyst like iron trichloride are used.
Substitution: Various reagents depending on the desired product.
Major Products:
Oxidation: 3-Nitrophthalic acid.
Reduction: 3-Aminophthalic acid.
Substitution: Various substituted derivatives depending on the reagents used
相似化合物的比较
3-Nitrophthalic acid: A precursor in the synthesis of 3-aminophthalic acid hydrochloride.
Phthalic acid: The parent compound from which 3-aminophthalic acid is derived.
4-Aminophthalic acid: A similar compound with the amino group at the fourth position.
Uniqueness: 3-Aminophthalic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
3-aminophthalic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.ClH/c9-5-3-1-2-4(7(10)11)6(5)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZAVEORKXFUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064514 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Acros Organics MSDS] | |
| Record name | 3-Aminophthalic acid hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19759 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6946-22-1 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6946-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminophthalic acid hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminophthalic acid hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminophthalic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for 3-Aminophthalic acid hydrochloride described in the research?
A1: The research highlights several advantages of the new synthesis method for 3-Aminophthalic acid hydrochloride over potential previous methods. These advantages include:
- Increased stability of the final product: The method converts 3-nitrophthalic acid into a stable complex form of 3-Aminophthalic acid hydrochloride, addressing previous issues of instability and deterioration during storage and transportation [].
- Simplified procedure and reduced cost: The synthesis involves a streamlined process with fewer steps, making it easier to control and more cost-effective for industrial production [].
- Improved product quality: The method yields 3-Aminophthalic acid hydrochloride with higher purity and yield compared to potential previous methods [].
Q2: What are the potential applications of 3-Aminophthalic acid hydrochloride?
A2: While the abstract focuses on the synthesis method, the improved stability, purity, and cost-effectiveness of 3-Aminophthalic acid hydrochloride production achieved through this method [] could benefit its use as a building block in various applications. These may include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1266293.png)




![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)

